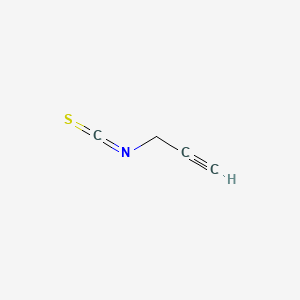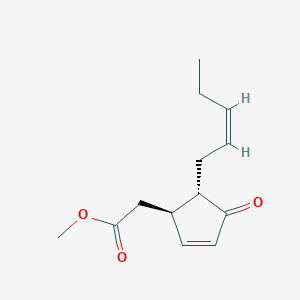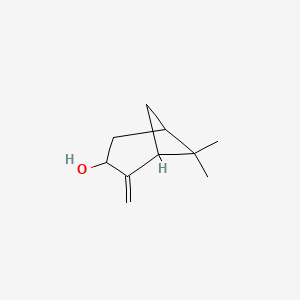
Dextrose monohydrate
Übersicht
Beschreibung
Synthesis Analysis
Glucose is initially synthesized by chlorophyll in plants using carbon dioxide from the air and sunlight as an energy source . Glucose is further converted to starch for storage . Since carbohydrates contain both alcohol and aldehyde or ketone functional groups, the straight-chain form is easily converted into the chair form - hemiacetal ring structure .Molecular Structure Analysis
Dextrose Monohydrate is the monohydrate form of D-glucose . The monohydrate form refers to the presence of one molecule of water for every molecule of glucose . The position of the -OH group on the anomeric carbon (#1) is an important distinction for carbohydrate chemistry .Chemical Reactions Analysis
Dextrose is oxidized to carbon dioxide and water, yielding energy . The reaction of glucose with water (hydration) and its reverse (dehydration) are crucial in the pharmaceutical industry .Physical And Chemical Properties Analysis
Dextrose Monohydrate is a kind of white hexagonal crystal which used starch as the raw materials . It is used as a sweetener . The relative density of Dextrose Monohydrate is 1.54 g/cc .Wissenschaftliche Forschungsanwendungen
Energy Source for Cells
Dextrose monohydrate, commonly known as glucose, is a simple sugar that serves as a primary energy source for our cells . It’s quickly absorbed by the body, offering a rapid source of energy .
Medical Emergencies
Dextrose is often administrated in medical emergencies to restore blood glucose levels . It’s naturally occurring in our bloodstream and is referred to as blood sugar .
Food and Beverage Industry
Dextrose monohydrate is a popular ingredient in the food industry due to its moderate sweetness, which is less intense than sucrose (table sugar) . It’s used as a sweetener in various products .
Intravenous (IV) Solutions
Dextrose monohydrate finds extensive applications in the medical field. It’s commonly used in intravenous (IV) solutions to provide hydration, nourishment, and energy to patients . IV dextrose solutions are particularly beneficial for individuals who are unable to consume food orally or require immediate nutrient replenishment .
Fermentation Substrate
Dextrose is the most widely used fermentation substrate in the production of various vitamins, amino acids, and other organic products . It’s used in the manufacturing of various organic substances to provide energy .
Antioxidant
Dextrose Monohydrate is widely used as an antioxidant . It helps to prevent damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
These are just a few of the many applications of Dextrose Monohydrate in scientific research and various industries. Its versatility is showcased through its wide array of applications across different sectors .
Wirkmechanismus
Target of Action
Dextrose monohydrate, also known as D-glucose, is a simple sugar that serves as a primary energy source for our cells . It targets various cells in the body, particularly those in the brain, muscles, and liver. The primary targets of dextrose monohydrate are the glucose transport proteins, such as GLUT1, which are highly enriched in brain capillary endothelial cells . These transporters carry glucose molecules through the blood-brain barrier .
Mode of Action
Dextrose monohydrate interacts with its targets by being absorbed into cells via glucose transport proteins . Once inside the cell, it is metabolized through various biochemical pathways to produce energy. This compound works by quickly increasing the amount of glucose in your blood , which is then used by cells for energy.
Biochemical Pathways
Dextrose monohydrate affects several biochemical pathways. The most significant of these is glycolysis, where glucose is broken down to produce ATP, the primary energy currency of cells . It also impacts the gluconeogenesis pathway, where glucose is produced from non-carbohydrate sources . In addition, it plays a role in the glycogenesis pathway, where excess glucose is stored as glycogen for future use .
Pharmacokinetics
Dextrose monohydrate is rapidly absorbed by the body, making it a quick source of energy . It is metabolized in the liver and muscles, and any excess is stored as glycogen for later use . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are such that it is quickly and efficiently used by the body, ensuring high bioavailability .
Result of Action
The primary result of dextrose monohydrate’s action is the provision of energy to cells. It supports various physiological functions by serving as a fundamental carbohydrate . It also plays a crucial role in maintaining blood glucose levels, especially during periods of fasting or intense physical activity . In medical emergencies, it is often administered to restore blood glucose levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dextrose monohydrate. For instance, the rate at which it is metabolized can be affected by an individual’s metabolic rate, which can be influenced by factors such as age, physical activity, and overall health . Additionally, the compound’s stability can be affected by storage conditions . It is also worth noting that the production of dextrose monohydrate can be influenced by the availability of starch sources, such as corn, wheat, rice, and tapioca .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFMQWBKVUQXJV-BTVCFUMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015224 | |
| Record name | Dextrose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dextrose Monohydrate | |
CAS RN |
77938-63-7 | |
| Record name | Glucose monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77938-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextrose monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077938637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextrose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXTROSE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX22YL083G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B3416023.png)











